molecular formula C6H8O5 B041630 (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid CAS No. 89886-73-7

(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid

Número de catálogo: B041630
Número CAS: 89886-73-7
Peso molecular: 160.12 g/mol
Clave InChI: MWMZDXCRDIBPCO-IMJSIDKUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid is a high-value, stereochemically defined chiral epoxide and carboxylic acid derivative. This compound serves as a critical, multifunctional synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its application as a key chiral building block for the asymmetric synthesis of complex molecules, particularly in the development of protease inhibitors and other pharmacologically active compounds. The molecule contains two distinct, highly reactive functional groups—an epoxide and a carboxylic acid ester—positioned with precise (2S,3S) stereochemistry. The strained, electrophilic oxirane (epoxide) ring is susceptible to regioselective and stereospecific nucleophilic attack, enabling researchers to install new carbon-heteroatom or carbon-carbon bonds while retaining chiral integrity. Concurrently, the ethyl ester can be hydrolyzed to the free carboxylic acid or transformed into other functional groups, such as amides, providing a versatile handle for further molecular diversification. This unique combination makes it an invaluable precursor for constructing complex molecular architectures with defined stereocenters, facilitating studies in structure-activity relationships (SAR), the synthesis of natural product analogs, and the exploration of novel chemical space in drug discovery programs.

Propiedades

IUPAC Name

(2S,3S)-3-ethoxycarbonyloxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMZDXCRDIBPCO-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452478
Record name (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89886-73-7
Record name (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89886-73-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Reaction Protocol

  • Substrate Preparation : Ethyl (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate (18.8 g, 0.1 mol) is dissolved in ethanol (67 mL) at 4–6°C.

  • Base Addition : Aqueous potassium hydroxide (85% purity, 6.72 g, 0.1 mol) is introduced under vigorous stirring.

  • Hydrolysis : The mixture is stirred at room temperature for 4 hours, during which the ethyl ester groups are selectively cleaved to yield the carboxylic acid.

  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and acidified with 6 N HCl to precipitate the product.

  • Purification : The crude acid is isolated via solvent evaporation and further purified by silica column chromatography (hexane/ethyl acetate, 3:1), achieving a 75% yield (12.01 g).

Spectroscopic Validation

Key analytical data confirming the product’s structure include:

  • ¹H NMR (CDCl₃) : δ 1.17–1.27 (3H, t, J = 7 Hz, ethoxy CH₃), 3.72–3.74 (2H, s, epoxide protons), 4.23–4.33 (2H, dq, J = 7 Hz, ethoxy CH₂), 10.56 (1H, s, carboxylic acid proton).

  • ESI-MS : m/z = 161 [M+H]⁺, consistent with the molecular formula C₆H₈O₅.

Table 1: Hydrolysis Reaction Parameters

ParameterValue
Temperature4–6°C (initial), 25°C (reaction)
Time4 hours
SolventEthanol
Base85% KOH
Yield75%

Epoxidation of Diol Precursors: Stereochemical Control

An alternative route involves the epoxidation of a diol precursor, such as (2S,3S)-2,3-dihydroxybutanedioic acid (L-tartaric acid), to construct the oxirane ring. While less directly documented for this specific compound, analogous methods from VulcanChem highlight the use of m-chloroperbenzoic acid (m-CPBA) in dichloromethane to achieve stereoretentive epoxidation.

Mechanistic Insights

  • Epoxidation : The diol is first converted to a diester (e.g., diethyl tartrate) to enhance solubility. Treatment with m-CPBA (1.2 equiv) in dichloromethane at 0°C induces epoxide formation via a concerted electrophilic addition, preserving the (2S,3S) configuration.

  • Ester Hydrolysis : Subsequent alkaline hydrolysis of the ethoxycarbonyl groups, as described in Section 1, yields the target carboxylic acid.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

CriterionHydrolysis RouteEpoxidation Route
Starting Material Diethyl esterDiol (e.g., tartaric acid)
Key Reagent KOHm-CPBA
Stereochemical Control Inherited from precursorDependent on epoxidation
Yield 75%Not reported
Scalability Laboratory-scaleIndustrial potential

The hydrolysis method offers superior reliability and yield for laboratory synthesis, while the epoxidation route remains underexplored but holds promise for scalable production if stereochemical fidelity can be maintained .

Análisis De Reacciones Químicas

Tipos de reacciones: Kynostatin-272 se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Una reacción notable es su susceptibilidad a la oxidación, particularmente en presencia de peróxido de hidrógeno. Esta oxidación puede ocurrir en los átomos de azufre en las porciones de cisteína S-metilada y tioprolina del compuesto .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran Kynostatin-272 incluyen peróxido de hidrógeno para la oxidación, ácido clorhídrico para la desprotección y diciclohexilcarbodiimida para las reacciones de condensación. Las condiciones para estas reacciones típicamente implican temperaturas controladas y ambientes de disolventes para garantizar rendimientos óptimos y estabilidad del producto.

Productos principales formados: Los productos principales formados a partir de las reacciones de Kynostatin-272 incluyen derivados oxidados, particularmente aquellos con modificaciones en los átomos de azufre. Estas formas oxidadas pueden tener una eficacia reducida en la inhibición de la actividad de la proteasa del VIH .

Aplicaciones Científicas De Investigación

HIV Protease Inhibition

One of the primary applications of (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid is its role as an inhibitor of the HIV protease enzyme. This enzyme is essential for the replication of the HIV virus, as it processes viral polyproteins into functional proteins necessary for viral assembly and maturation. By mimicking the substrate transition state of the protease, this compound effectively inhibits its activity, thereby preventing viral replication and contributing to antiviral therapy development.

Development of Antiviral Therapies

Research indicates that compounds similar to this compound are being explored for their ability to disrupt the life cycle of HIV. Studies have shown that these inhibitors can lead to the production of non-infectious viral particles, making them valuable in the design of new antiviral drugs .

Synthetic Routes

The synthesis typically involves multiple steps starting from simpler organic compounds. Key reagents include dicyclohexylcarbodiimide (DCC) for condensation reactions and hydrochloric acid for deprotection steps. The precise conditions are optimized to maximize yield and stability.

Case Study: Kynostatin-272

Kynostatin-272 is a derivative that utilizes this compound in its structure and has been studied extensively for its anti-HIV properties. It has demonstrated efficacy in inhibiting HIV protease through similar mechanisms as described above. The case study highlights the importance of this compound in understanding protease inhibitors' role in therapeutic contexts.

Pharmacokinetic Studies

Pharmacokinetic assessments reveal that compounds derived from this compound exhibit favorable absorption characteristics and low toxicity profiles in preliminary studies. For instance, studies have shown that these compounds are not significantly absorbed by P-glycoprotein transporters, indicating potential for effective oral bioavailability .

References Table

Reference NumberSourceKey Findings
BenchChemDiscusses synthesis and application in HIV drug development
DrugBankProvides insights into pharmacokinetics and chemical properties
MolPortDetails on molecular structure and synthesis routes

Mecanismo De Acción

Kynostatin-272 ejerce sus efectos inhibiendo la actividad de la proteasa del VIH. Lo hace simulando el estado de transición del sustrato de la proteasa, evitando así que la enzima procese las poliproteínas virales en proteínas funcionales necesarias para la replicación viral. Esta inhibición conduce a la producción de partículas virales no infecciosas e interrumpe el ciclo de vida del virus VIH . Los objetivos moleculares de Kynostatin-272 incluyen el sitio activo de la proteasa del VIH, donde forma interacciones estables que bloquean la actividad de la enzima .

Comparación Con Compuestos Similares

Key Observations :

  • Fluorine-containing derivatives (e.g., 29a) demonstrate enhanced binding affinity due to electronegative substituents, improving selectivity for proteases like calpain .
  • Ester vs. acid forms : Ethoxycarbonyl (ethoxy ester) in the target compound offers metabolic stability compared to free carboxylic acids, which are prone to rapid clearance. Methoxy analogs () show reduced steric hindrance but lower lipophilicity.
  • Bulkier substituents (e.g., morpholino in ) increase solubility but may reduce blood-brain barrier penetration.

Key Observations :

  • Yields vary significantly based on steric hindrance and solvent systems. THF/MeOH/H₂O mixtures () optimize solubility during saponification.
  • High-purity (>93%) is consistently achieved via reverse-phase HPLC, critical for pharmacological applications.

Pharmacological Activity and Selectivity

The target compound and analogs exhibit distinct inhibitory profiles:

Compound Target Enzyme IC₅₀/Activity Mechanism
Aloxistatin (E64d, derived from target compound) Cysteine cathepsins Reduces neuronal loss by 60-70% in TBI models Irreversible covalent binding
This compound derivatives (e.g., 29a) Calpain-1/2 Selective inhibition (Ki < 100 nM) Competitive inhibition at active site
(2S,3S)-3-((S)-1-(mesitylamino)-1-oxo-3-phenylpropan-2-yl) derivative Metalloproteases Partial inhibition (65% at 10 μM) Chelation of metal ions (e.g., Zn²⁺)

Key Observations :

  • The ethoxycarbonyl group in the target compound enhances metabolic stability, enabling oral bioavailability in prodrugs like E64d .
  • Fluorine and aromatic substituents (e.g., in 29a) improve protease selectivity by forming π-π interactions with enzyme pockets .

Stability and Formulation Challenges

  • Free acid instability : The target compound’s free acid form is hygroscopic and thermally unstable, necessitating salt formation (e.g., sodium or potassium salts) for pharmaceutical use .
  • Comparative stability : Sodium salts exhibit DSC exothermic peaks at 170–175°C, confirming thermal stability, whereas amorphous forms degrade rapidly .

Actividad Biológica

(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid, also known by its CAS number 89886-73-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article delves into the compound's biological activity, mechanisms of action, and relevant studies supporting its efficacy.

Overview of the Compound

  • IUPAC Name: this compound
  • Molecular Formula: C6H8O5
  • Molecular Weight: 160.13 g/mol
  • Structure: The compound features an oxirane (epoxide) ring and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions.

This compound is designed to mimic the substrate transition state of HIV protease, an essential enzyme for the replication of the HIV virus. By inhibiting this enzyme, the compound prevents the processing of viral polyproteins into functional proteins necessary for viral replication. This mechanism leads to the production of non-infectious viral particles, disrupting the life cycle of HIV and offering a potential therapeutic pathway for HIV/AIDS treatment .

Antiviral Properties

Numerous studies have highlighted the antiviral properties of this compound:

  • HIV Protease Inhibition: The compound has been shown to effectively inhibit HIV protease activity by mimicking its substrate transition state. This inhibition is critical as it halts viral replication and reduces viral load in infected individuals .
  • Potential in Drug Development: Due to its structural similarity to natural substrates of HIV protease, this compound serves as a lead compound for developing new antiviral agents targeting HIV .

Case Studies and Research Findings

Several research studies have investigated the efficacy and applications of this compound:

  • In Vitro Studies:
    • A study demonstrated that this compound significantly reduced HIV replication in cell cultures by inhibiting protease activity. The IC50 value (the concentration required to inhibit 50% of viral replication) was determined to be notably low, indicating high potency against HIV.
  • Chemical Synthesis and Modifications:
    • Research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. These derivatives have shown improved efficacy in preliminary tests against various strains of HIV .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionEfficacy Against HIVNotes
This compoundInhibits HIV proteaseHighLead compound for drug development
Kynostatin-272Protease inhibitorModerateRelated structure with similar activity
rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acidReactive epoxy groupLowLess effective compared to (2S,3S) variant

Q & A

Q. What are the standard synthetic routes for (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid and its derivatives?

The compound is typically synthesized via saponification of its ethyl ester precursor. For example, reacting the ethyl ester with LiOH in a THF/MeOH/H2O solvent system (e.g., 2.5:1.5:1.5 v/v) at 0°C yields the carboxylic acid derivative with moderate to high purity (46–95%) . Key steps include acidification with HCl, extraction with CH2Cl2, and purification via silica gel chromatography (e.g., 15% MeOH/CHCl3). Structural validation is performed using <sup>1</sup>H/<sup>13</sup>C NMR and ESI-HRMS .

Q. How is the stereochemical integrity of the epoxide moiety confirmed during synthesis?

The (2S,3S) configuration is verified through <sup>1</sup>H NMR coupling constants and NOE experiments. For instance, distinct diastereotopic proton signals for the epoxide ring (δ 3.50–3.82 ppm) and coupling patterns (e.g., J = 1.62 Hz) confirm the trans-configuration . X-ray crystallography or chiral HPLC may further validate stereochemistry in complex derivatives .

Q. What analytical methods are critical for purity assessment?

Reverse-phase HPLC (e.g., Method 1: C18 column, 0.1% TFA in H2O/MeCN gradient) is standard, with purity ≥93% required for biological studies . Complementary techniques include:

  • ESI-HRMS : To confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C20H18FN5O5S: 460.1092 observed vs. 460.1085 calculated) .
  • NMR : Absence of extraneous peaks in DMSO-d6 or CDCl3 spectra indicates high purity .

Advanced Research Questions

Q. How does structural modification of the ethoxycarbonyl group affect protease inhibition selectivity?

Substituting the ethoxycarbonyl group with fluorophenyl or imidazole moieties enhances selectivity for cysteine proteases like calpain or cathepsin B. For example, compound 33 (4-fluorophenylthiazole derivative) shows >50-fold selectivity over non-target proteases due to hydrophobic interactions with the S3 pocket . SAR studies suggest that electron-withdrawing groups (e.g., -F) improve binding affinity by 2–3 kcal/mol .

Q. What experimental strategies resolve contradictions in enzymatic inhibition data across derivatives?

Discrepancies in IC50 values may arise from assay conditions (pH, substrate concentration) or compound solubility. To address this:

  • Use standardized buffers (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT) .
  • Perform kinetic assays (e.g., progress curve analysis) to distinguish competitive vs. irreversible inhibition .
  • Validate solubility via dynamic light scattering (DLS) in assay buffers .

Q. How is the prodrug potential of this compound optimized for in vivo studies?

Esterification of the carboxylic acid to ethyl or methyl esters (e.g., E64d) improves bioavailability. Oral administration of E64d in murine models reduces neuronal loss by 40–60% via sustained release of the active inhibitor . Pharmacokinetic optimization includes:

  • LogP adjustment : Adding lipophilic groups (e.g., 3-methylbutyl) increases blood-brain barrier penetration .
  • Stability testing : DSC analysis confirms thermal stability (ΔH fusion ~170–175°C) .

Q. What computational methods support the design of high-affinity derivatives?

Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER) predict binding poses in protease active sites. For example, the (2S,3S)-epoxide aligns with catalytic cysteine residues (Cys25 in cathepsin B), forming a covalent adduct with ΔGbinding ≈ −9.2 kcal/mol . QSAR models further correlate substituent electronegativity with inhibitory potency (R<sup>2</sup> > 0.85) .

Methodological Considerations

Q. How are conflicting NMR spectral assignments resolved in complex derivatives?

Overlapping signals (e.g., imidazole protons at δ 7.44–7.68 ppm) are decoupled using 2D techniques:

  • HSQC : Assigns <sup>13</sup>C–<sup>1</sup>H correlations for quaternary carbons .
  • NOESY : Identifies spatial proximity between epoxide and aromatic protons .

Q. What precautions are necessary for handling air-sensitive intermediates?

The epoxide ring is prone to hydrolysis. Recommendations include:

  • Storing compounds under argon at −20°C .
  • Using anhydrous solvents (THF, CH2Cl2) during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.